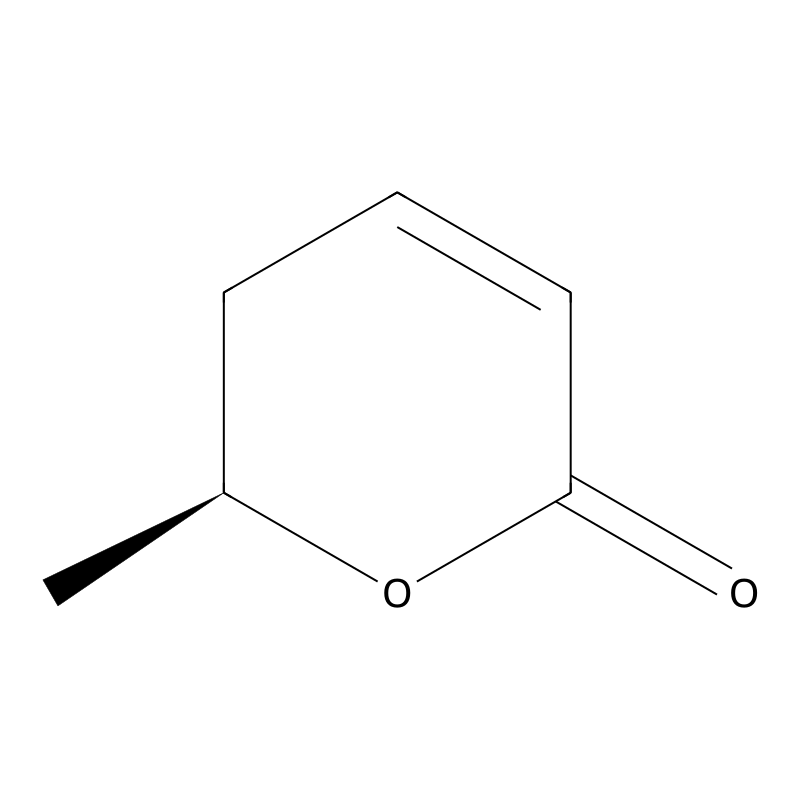Parasorbic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Occurrence and Biomarker Potential:
- Parasorbic acid is naturally found in some fruits, including cranberries and rowanberries [].
- Research suggests its presence could be a biomarker for consumption of these fruits [].
Analytical Techniques:
- Developing methods for accurately measuring parasorbic acid levels, particularly when present with sorbic acid (its converted form), has been a focus of some research. Older studies explored techniques like gas chromatography for such analysis [].
Safety Considerations:
- While generally recognized as safe (GRAS) in food applications, high intakes of parasorbic acid can potentially cause indigestion and kidney damage [].
- Research on rowanberries highlights this concern, noting the seeds (containing parasorbic acid) are considered toxic due to potential for hydrogen cyanide release [].
Parasorbic acid is a lactone compound derived from sorbic acid, characterized by its unique chemical structure and properties. It is known for its role as a pheromone in certain species of carpenter bees, contributing to their communication and mating behaviors. The compound exhibits a cyclic structure that is essential for its biological activity, making it a subject of interest in both organic chemistry and biological research.
- Ring-Opening Reactions: Parasorbic acid can undergo ring-opening reactions when treated with solid acid catalysts, leading to the formation of sorbic acid or pentadiene. This process typically involves dehydration and subsequent rearrangement of the molecular structure .
- Hydrolysis: Under alkaline conditions, parasorbic acid can be hydrolyzed to yield its corresponding acids, which may have different biological activities .
- Formation of Derivatives: Parasorbic acid can react with alcohols to form esters, which are valuable in various applications, including as flavoring agents and fragrances .
Parasorbic acid has been identified as a pheromone in certain species of carpenter bees, playing a crucial role in their reproductive behavior. Its biological activity is linked to its ability to influence mating patterns and attract mates through chemical signaling. Additionally, the compound may exhibit antimicrobial properties, making it relevant in studies related to natural preservatives and bioactive compounds .
Several methods have been developed for synthesizing parasorbic acid:
- From 4-Hydroxy-6-Methyl-2-Pyrone: One common method involves hydrogenating 4-hydroxy-6-methyl-2-pyrone to yield 4-hydroxy-6-methyltetrahydro-2-pyrone, followed by dehydration using solid acid catalysts to produce parasorbic acid .
- Thermal Decomposition: Another method involves the thermal degradation of intermediates derived from 4-hydroxy-6-methyl-2-pyrone, leading to the formation of parasorbic acid .
- Alkaline Hydrolysis: Alkaline hydrolysis of specific precursors can also yield parasorbic acid, although this method may require careful control of reaction conditions to avoid side products .
Parasorbic acid finds applications in various fields:
- Pheromonal Studies: Its role as a pheromone makes it significant in ecological and biological research focused on insect behavior.
- Flavoring and Fragrance Industry: Due to its pleasant aroma, parasorbic acid and its derivatives are used in the formulation of perfumes and flavoring agents.
- Antimicrobial Agent: Preliminary studies suggest potential antimicrobial properties, indicating possible applications as a natural preservative in food products .
Research on parasorbic acid has highlighted its interactions with various biological systems. Studies have shown that it can influence mating behaviors in bees through olfactory signaling pathways. Additionally, its interactions with microbial systems are being explored for potential applications in food preservation and safety.
Parasorbic acid shares similarities with several other compounds, particularly those within the same chemical family or with similar functional groups. Below are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sorbic Acid | Unsaturated Fatty Acid | Widely used as a food preservative; lacks lactonic structure |
| 3-Hydroxy-4-Hexenoic Acid | Hydroxy Acid | Exhibits different biological activities; not a lactone |
| 3,5-Hexadienoic Acid | Diene | More reactive due to double bonds; used in synthetic chemistry |
| Malyngolide | Lactone | Similar cyclic structure; known for its natural bioactivity |
Parasorbic acid's uniqueness lies primarily in its specific lactonic structure and its role as a pheromone, distinguishing it from other similar compounds that may not exhibit such biological functions or structural characteristics .








